3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Übersicht
Beschreibung
3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as DM-1, is a small molecule drug that has been studied for its potential use in cancer treatment. DM-1 is a member of the maytansinoid family of compounds, which are known for their potent cytotoxic activity against cancer cells.
Wirkmechanismus
3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide works by binding to tubulin, a protein that is essential for cell division. Tubulin is a key component of the microtubules that make up the cytoskeleton of cells. 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide binds to tubulin at the vinblastine binding site, which is located on the β-tubulin subunit. This leads to the inhibition of microtubule polymerization and the arrest of cell division. 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide also induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been shown to have potent cytotoxic activity against cancer cells. It has also been shown to have a low toxicity profile in normal cells. 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been shown to induce apoptosis in cancer cells, which is characterized by the activation of caspases, a family of proteases that play a key role in the apoptotic process. 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several advantages for lab experiments. It has a potent cytotoxic activity against cancer cells and has a low toxicity profile in normal cells. 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide also has a synergistic effect when used in combination with other cancer drugs, such as trastuzumab. However, 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has some limitations for lab experiments. It is a complex molecule that requires a multi-step synthesis process. 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is also sensitive to light and heat, which can affect its stability.
Zukünftige Richtungen
There are several future directions for 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide research. One direction is to optimize the synthesis process to achieve higher yields and purity of 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide. Another direction is to investigate the potential of 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide as a targeted therapy for specific types of cancer, such as breast cancer. 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide could also be studied in combination with other cancer drugs to identify new treatment options for cancer patients. Furthermore, the mechanism of action of 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide could be further elucidated to better understand its effects on cancer cells.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been studied extensively for its potential use in cancer treatment. It has been shown to have potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide works by binding to tubulin, a protein that is essential for cell division, and inhibiting its function. This leads to the arrest of cell division and ultimately, cell death. 3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has also been shown to have a synergistic effect when used in combination with other cancer drugs, such as trastuzumab.
Eigenschaften
IUPAC Name |
3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O3S/c1-3-24-15-11(18)6-9(7-12(15)19)16(22)21-17-20-13-5-4-10(23-2)8-14(13)25-17/h4-8H,3H2,1-2H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZXANWYJFDZDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.